6-(4-isopropylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one
Description
6-(4-Isopropylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one is a pyridopyrimidinone derivative characterized by a fused bicyclic core (pyrido[4,3-d]pyrimidin-5-one) substituted at the 6-position with a 4-isopropylphenyl group and at the 2-position with a pyrrolidine moiety. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive compounds .
Properties
IUPAC Name |
6-(4-propan-2-ylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14(2)15-5-7-16(8-6-15)24-12-9-18-17(19(24)25)13-21-20(22-18)23-10-3-4-11-23/h5-9,12-14H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHHMUYBRBFFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-isopropylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one typically involves the reaction of pyridine and pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-isopropylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alkyl halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrido[4,3-d]pyrimidines .
Scientific Research Applications
Overview
6-(4-isopropylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one is a compound that belongs to the class of pyrido[4,3-d]pyrimidines, which have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article delves into the scientific research applications of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Key pharmacological properties include:
- Cyclin-dependent kinase (CDK) inhibition : Pyrido[4,3-d]pyrimidines are known to inhibit CDK enzymes, which play crucial roles in cell cycle regulation. This inhibition can lead to anti-proliferative effects in cancer cells .
- Anti-inflammatory effects : Some derivatives of pyrido[4,3-d]pyrimidine have shown promise in reducing inflammation through modulation of specific signaling pathways .
- Antiviral activity : Research indicates that certain compounds within this class may exhibit antiviral properties, potentially targeting viral replication processes .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound and its derivatives:
-
Anticancer Activity :
- A study evaluating the cytotoxic effects of various pyrido[4,3-d]pyrimidine derivatives found that this compound demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values were determined to be notably lower than those of standard chemotherapeutic agents, indicating a strong potential for development as an anticancer drug .
- Inhibition of CDK2 :
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-(4-isopropylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-isopropylphenyl group in the target compound likely enhances membrane permeability compared to polar substituents like methoxypyridine (NVP-HSP990) or trifluoromethylphenyl (SKI-O-068) .
- Target Selectivity : Pyrrolidine, a five-membered cyclic amine, may confer distinct binding interactions compared to larger amines like piperidine () or rigid diamines (SKI-O-068) .
Physicochemical Properties
Melting points, solubility, and spectral data vary significantly with substituents:
Key Observations :
Biological Activity
6-(4-isopropylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one is a compound of interest due to its potential biological activities, particularly in cancer treatment and as an adenosine kinase inhibitor. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a pyrido[4,3-d]pyrimidine core, which is known for its diverse biological properties.
1. Adenosine Kinase Inhibition
One of the primary mechanisms of action for this compound is its role as an adenosine kinase inhibitor . Adenosine kinase (AK) is crucial in regulating adenosine levels in cells, which has implications in various diseases, including cancer and inflammation. Inhibition of AK can lead to increased levels of adenosine, promoting apoptosis in tumor cells.
- Research Findings : Studies have indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant inhibition of AK activity, suggesting that this compound may share similar properties .
2. Anticancer Activity
Several studies have explored the anticancer potential of compounds within the pyrido[4,3-d]pyrimidine class. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluating the cytotoxic effects on human cancer cell lines (HepG2 and MCF-7) found that certain derivatives demonstrated significant antiproliferative activities compared to standard treatments like 5-fluorouracil (5-FU) .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 10d | 0.430 | HepG2 |
| 10h | 0.134 | MCF-7 |
3. Antimicrobial Properties
The antimicrobial activity of related compounds has also been investigated. Some derivatives have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus.
- Findings : The antibacterial properties were assessed through various assays, indicating that these compounds could serve as potential leads for developing new antibiotics .
The biological activity of this compound can be attributed to its ability to modulate key biochemical pathways:
- Inhibition of Enzymatic Activity : By inhibiting adenosine kinase, the compound alters cellular energy metabolism and promotes apoptosis in malignant cells.
- Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest in cancer cells, contributing to its anticancer effects.
Q & A
Q. What are the established synthetic routes for 6-(4-isopropylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one?
The synthesis typically involves multi-step reactions starting with a pyridine or pyrimidine precursor. For example, bromination of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate (a structurally related compound) generates intermediates that undergo nucleophilic substitution with pyrrolidine . Condensation reactions with aryl aldehydes or isopropylphenyl derivatives may introduce the 4-isopropylphenyl group. Purification via column chromatography and characterization by NMR and mass spectrometry are critical for confirming structural integrity .
Q. How is the molecular structure of this compound validated experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is used to confirm connectivity and substituent positions. High-resolution mass spectrometry (HRMS) verifies the molecular formula, while X-ray crystallography provides definitive stereochemical and conformational data for crystalline derivatives . Infrared (IR) spectroscopy identifies functional groups like carbonyls or amines .
Q. What preliminary biological screening methods are employed to assess its bioactivity?
In vitro assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) evaluate antimicrobial potential using broth microdilution to determine minimum inhibitory concentrations (MICs). Cytotoxicity is screened via MTT assays on human cell lines (e.g., HEK-293), and enzyme inhibition studies (e.g., kinase assays) assess mechanistic interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Reaction parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., palladium for cross-coupling) are systematically varied. Microwave-assisted synthesis may reduce reaction times. Byproduct analysis via HPLC or LC-MS guides the refinement of stoichiometric ratios and workup procedures .
Q. How should researchers resolve contradictions in biological activity data across studies?
Meta-analyses of assay conditions (e.g., cell line variability, incubation times) and compound purity (HPLC ≥95%) are essential. Replicating experiments under standardized protocols and using positive controls (e.g., known inhibitors) ensures reproducibility. Structural analogs from and can provide comparative insights into structure-activity relationships .
Q. What experimental designs are recommended for pharmacokinetic profiling?
Use a randomized block design with split-plot arrangements to test variables like dosage, administration route (oral vs. intravenous), and metabolic stability (e.g., liver microsome assays). Plasma concentration-time curves and compartmental modeling (non-linear regression) quantify absorption/distribution parameters .
Q. What methodologies elucidate the compound’s mechanism of action?
Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinases or DNA methyltransferases. Competitive inhibition assays (e.g., fluorescence polarization) and Western blotting validate downstream signaling effects. Isotopic labeling (³H/¹⁴C) tracks metabolic pathways .
Q. How are analytical methods validated for quantifying this compound in formulations?
ICH guidelines recommend testing specificity (HPLC peak purity), linearity (R² ≥0.99), accuracy (spike-recovery 98–102%), and precision (RSD <2%). Forced degradation studies (acid/alkali, UV exposure) assess stability-indicating properties. Buffer systems from (e.g., ammonium acetate pH 6.5) optimize chromatographic separation .
Q. What approaches assess its environmental impact and biodegradation?
QSAR models predict ecotoxicity (e.g., LC50 for Daphnia magna). Aerobic/anaerobic biodegradation is tested in OECD 301/302 assays, while LC-MS/MS identifies transformation products. Soil adsorption studies (OECD 106) evaluate persistence .
Q. How can computational modeling enhance derivative design?
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Pharmacophore modeling prioritizes substituents for improved target affinity. Machine learning (e.g., Random Forest) analyzes high-throughput screening data to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
